

Literature Review: Synthesis and Applications of Methyl 3,5-dichloro-4-methoxybenzoate

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Compound of Interest

Compound Name: Methyl 3,5-dichloro-4-methoxybenzoate

Cat. No.: B1294749

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Methyl 3,5-dichloro-4-methoxybenzoate is an organic compound characterized by a benzene ring substituted with two chlorine atoms, a methoxy group, and a methyl ester functional group.^[1] Its chemical structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.^{[1][2]} This guide provides a comparative overview of its synthesis methods and key applications, supported by experimental data and protocols.

Chemical and Physical Properties

Methyl 3,5-dichloro-4-methoxybenzoate is a methoxybenzoic acid derivative.^[3] Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C ₉ H ₈ Cl ₂ O ₃	[3]
Molecular Weight	235.06 g/mol	[3]
CAS Number	24295-27-0	[3]
IUPAC Name	methyl 3,5-dichloro-4-methoxybenzoate	[3]
Melting Point	73°-76° C	[4]
Appearance	Solid (Predicted)	[5]

Synthesis of Methyl 3,5-dichloro-4-methoxybenzoate

The synthesis of **Methyl 3,5-dichloro-4-methoxybenzoate** can be accomplished through several routes. The most common methods are the direct esterification of 3,5-dichloro-4-methoxybenzoic acid and the methylation of 3,5-dichloro-4-hydroxybenzoic acid.[1]

Method	Starting Material	Key Reagents	Typical Yield	Purity	Reference
Methylation	3,5-dichloro-4-hydroxybenzoic acid	Dimethyl sulphate, Potassium hydroxide	105% (based on starting acid)	97.2% (GC)	[4]
Esterification	3,5-dichloro-4-methoxybenzoic acid	Methanol, Strong acid catalyst (e.g., H ₂ SO ₄)	Not explicitly stated	Not explicitly stated	[1]

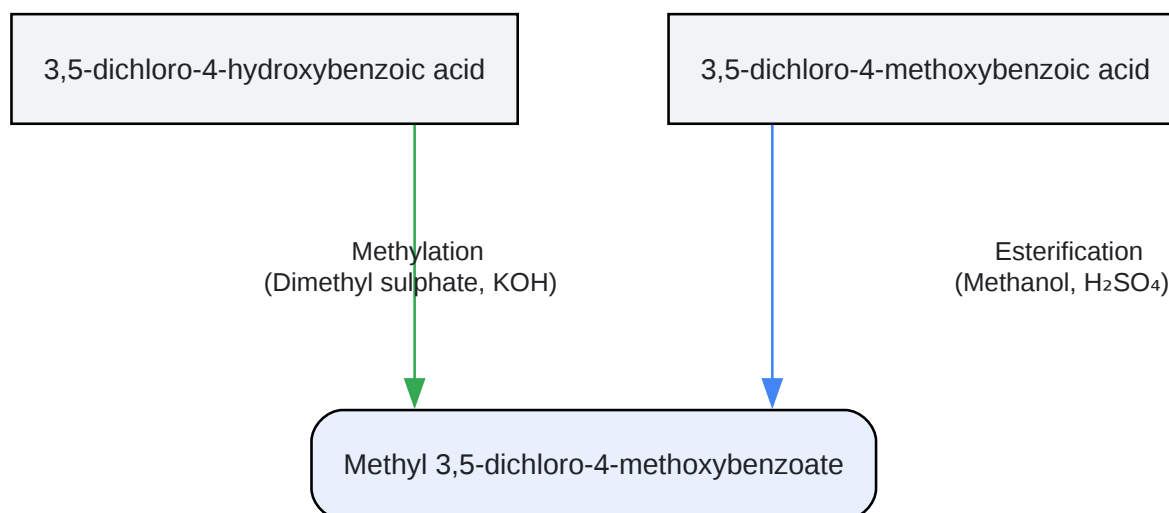
The following protocol is adapted from a patented industrial process for the preparation of **Methyl 3,5-dichloro-4-methoxybenzoate**.[4]

Materials:

- 3,5-dichloro-4-hydroxybenzoic acid (76.6 g, 0.37 mol)
- 3,5-dichloro-4-methoxybenzoic acid (28.7 g, 0.13 mol, from a previous batch)
- 85% Potassium hydroxide (67 g)
- Dimethyl sulphate (155 g, 1.22 mol)
- Water (350 ml)

Procedure:

- Dissolve 3,5-dichloro-4-hydroxybenzoic acid, 3,5-dichloro-4-methoxybenzoic acid, and potassium hydroxide in water.
- Add dimethyl sulphate dropwise over 3 hours at a temperature of 40° C.
- Maintain the pH of the solution at 11.5 by adding potassium hydroxide as needed during the addition of dimethyl sulphate.
- After the addition is complete, continue stirring for an additional 30 minutes.
- The product, **Methyl 3,5-dichloro-4-methoxybenzoate**, precipitates out of the solution.
- Filter the precipitate with suction, wash it with water, and dry it in a vacuum.
- The resulting yield of **Methyl 3,5-dichloro-4-methoxybenzoate** is 91.3 g.[4]



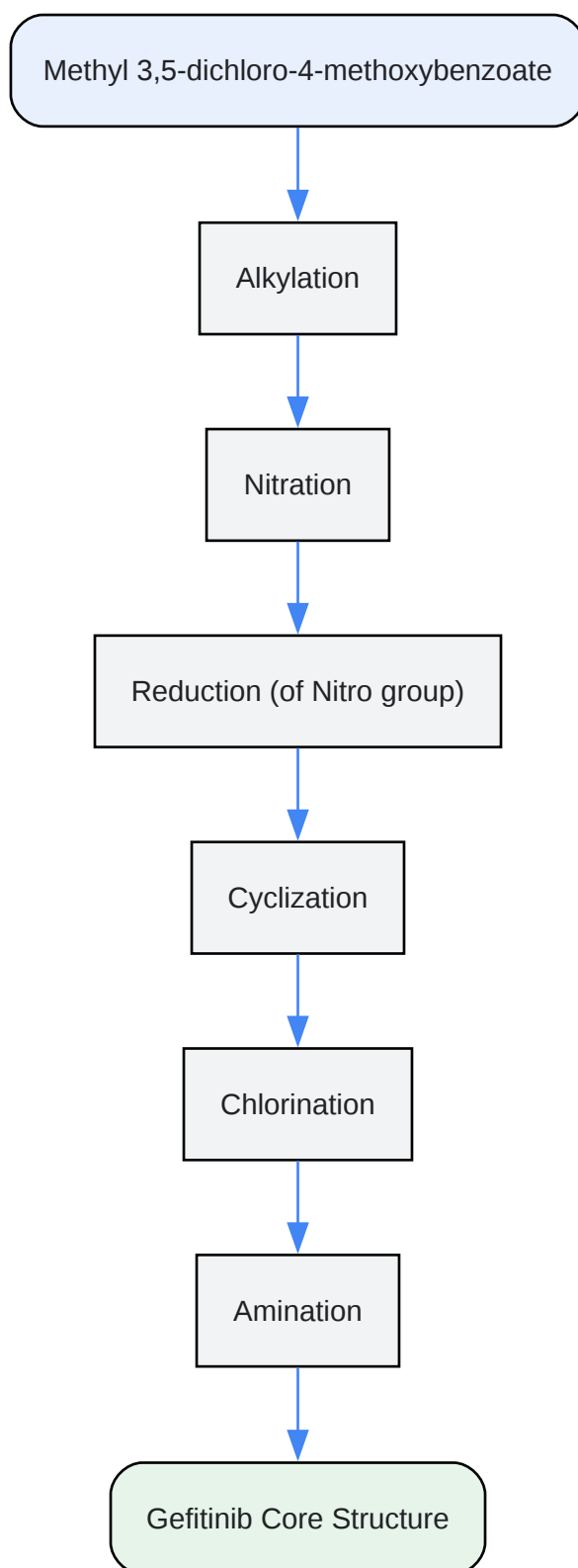
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Figure 1. Key synthetic pathways to **Methyl 3,5-dichloro-4-methoxybenzoate**.

Applications of Methyl 3,5-dichloro-4-methoxybenzoate

This compound serves as a critical building block in various fields, most notably in the development of pharmaceuticals and potentially in agrochemicals.

Methyl 3,5-dichloro-4-methoxybenzoate is a key starting material in the synthesis of Gefitinib.[1] Gefitinib is a potent and selective inhibitor of EGFR (epidermal growth factor receptor) and HER-2 (human epidermal growth factor receptor 2) kinases, which are important targets in cancer therapy.[1][6] The synthesis involves a multi-step process that transforms the initial benzoate structure into the complex quinazoline core of the final drug.[1] The general synthetic workflow includes alkylation, nitration, reduction, cyclization, and amination reactions. [1][6]



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Figure 2. Synthetic workflow from **Methyl 3,5-dichloro-4-methoxybenzoate** to a Gefitinib core.

Methyl 3,5-dichloro-4-methoxybenzoate can be used as an intermediate in the production of other specialty chemicals. For instance, it can undergo transesterification with 4-fluorophenol to produce 4-fluorophenyl 3,5-dichloro-4-methoxybenzoate.[2] This reaction can be efficiently carried out in a continuous flow reactor using an immobilized lipase, achieving conversions as high as 95%.[2] Such derivatives are explored for their potential use in controlled-release agrochemical formulations and for their antimicrobial and anti-inflammatory properties.[2]

Beyond its role as a synthetic intermediate, research indicates that **Methyl 3,5-dichloro-4-methoxybenzoate** and its derivatives may possess inherent biological activity. Studies have suggested potential antimicrobial and antioxidant properties, although extensive data is not yet available.[1][7] Its interaction with specific enzymes and receptors related to cancer pathways is also an area of investigation.[1]

Comparative Analysis and Conclusion

The synthesis of **Methyl 3,5-dichloro-4-methoxybenzoate** is well-established, with the methylation route from 3,5-dichloro-4-hydroxybenzoic acid being a high-yielding method documented in patent literature.[4] This process is advantageous for its high conversion rate, though it uses dimethyl sulphate, a hazardous reagent. The esterification route offers a more direct approach if the corresponding carboxylic acid is available.[1]

The primary value of **Methyl 3,5-dichloro-4-methoxybenzoate** lies in its utility as a versatile building block. Its application as a precursor to the anticancer drug Gefitinib highlights its importance in medicinal chemistry.[1] Furthermore, its role in synthesizing other potentially bioactive molecules for agrochemical and industrial applications demonstrates its broader chemical significance.[2] Future research may further elucidate the direct biological activities of this compound and expand its applications in drug discovery and materials science.

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